(S)-tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate

Description

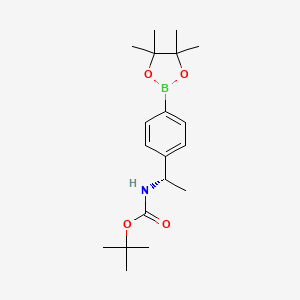

This compound is a chiral boronic ester derivative featuring:

- An (S)-configured ethyl group attached to a phenyl ring.

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the para position of the phenyl ring.

- A tert-butyl carbamate protecting group on the amine.

It is primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing chiral biaryl or aryl-heteroaryl structures in pharmaceuticals and agrochemicals . The stereochemistry and boronate group make it critical for enantioselective synthesis.

Properties

IUPAC Name |

tert-butyl N-[(1S)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30BNO4/c1-13(21-16(22)23-17(2,3)4)14-9-11-15(12-10-14)20-24-18(5,6)19(7,8)25-20/h9-13H,1-8H3,(H,21,22)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLFZBDHCQYOBY-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[C@H](C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The tetramethyl-1,3,2-dioxaborolane group in the compound is a type of boronic ester. This group is often used in organic synthesis due to its stability and its ability to undergo various reactions .

The carbamate group in the compound is a functional group that is often found in various pharmaceuticals and natural products. Carbamates can exhibit a wide range of biological activities, including enzyme inhibition and modulation of ion channels .

Biological Activity

The compound (S)-tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate , with CAS No. 1171897-03-2, is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and data.

- Molecular Formula : C₁₉H₃₀BNO₄

- Molecular Weight : 347.26 g/mol

- Storage Conditions : Inert atmosphere at 2-8°C

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the dioxaborolane moiety suggests potential applications in enzyme inhibition and receptor binding. The compound may function as an inhibitor for certain enzymes involved in metabolic pathways or cellular signaling.

Enzyme Inhibition Studies

Recent studies have indicated that compounds with similar structures exhibit significant enzyme inhibition. For instance:

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound A | Enzyme X | 0.056 |

| Compound B | Enzyme Y | 0.071 |

While specific data for (S)-tert-butyl carbamate is limited, it is hypothesized that its mechanism may involve similar pathways based on structural analogs.

Case Studies

-

Study on E. coli Inhibition :

A study evaluated various carbamate derivatives for their inhibitory effects on E. coli growth. The results indicated that certain compounds within this class were effective against hypersensitive strains at concentrations ranging from 8 to 32 mg/mL, suggesting potential for antibiotic applications . -

Cytotoxicity Assays :

Cytotoxicity was assessed using human liver cell lines (HepG2). Compounds structurally related to (S)-tert-butyl carbamate showed varying degrees of cytotoxicity, with some exhibiting IC50 values around 0.58 mM, indicating a need for careful evaluation of therapeutic windows .

Pharmacological Applications

Research indicates that compounds similar to (S)-tert-butyl carbamate are being explored for their roles as intermediates in the synthesis of pharmaceuticals, particularly in developing antibiotics and other therapeutic agents . The dioxaborolane group is particularly noted for enhancing the pharmacokinetic profiles of drug candidates.

Toxicological Assessments

Toxicological evaluations are crucial in determining the safety profile of new compounds. Preliminary assessments suggest that while some derivatives exhibit promising biological activities, they may also present toxicity concerns at higher concentrations .

Comparison with Similar Compounds

Stereochemical Variants

Aromatic Ring Substitutions

| Compound Name | Aromatic System | Substituent Position | ESI-MS ([M+H]+) | Reactivity Notes |

|---|---|---|---|---|

| tert-Butyl (6-(dioxaborolan-2-yl)naphthalen-2-yl)carbamate | Naphthalene | 6-position | Not reported | Lower solubility in water |

| tert-Butyl methyl[4-(dioxaborolan-2-yl)phenyl]carbamate | Phenyl | 4-position | Not reported | Methyl carbamate reduces steric bulk |

Carbamate Group Modifications

- The tert-butyl group in the target compound offers superior steric protection against nucleophilic attack compared to methyl analogs, enhancing stability during coupling reactions .

Key Data Tables

Table 1: Molecular Weight and Spectral Data

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.